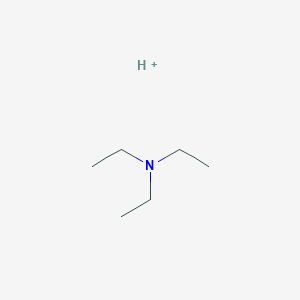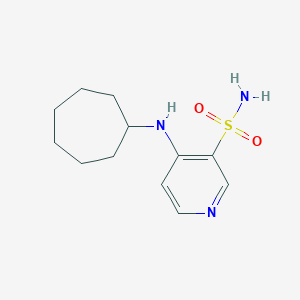
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide, also known as DMPSA, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicine. DMPSA is a white crystalline powder that is soluble in water and ethanol. This compound is known for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays an important role in various physiological processes.
Mecanismo De Acción
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide acts by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance, respiration, and ion transport. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide binds to the active site of carbonic anhydrase and inhibits its activity, thereby reducing the production of bicarbonate and protons.
Biochemical and Physiological Effects:
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to have various biochemical and physiological effects. In addition to its ability to reduce intraocular pressure, N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to have anti-inflammatory and analgesic effects. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is its ability to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. This makes N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide a valuable tool for studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is its low solubility in organic solvents, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide. One of the potential applications of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is in the treatment of cancer. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to inhibit the growth of certain cancer cells by inducing apoptosis. Further research is needed to determine the mechanism of action of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide in cancer cells and to explore its potential as a cancer therapeutic.
Another potential application of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is in the treatment of neurological disorders such as Alzheimer's disease. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to have neuroprotective effects and may be able to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Conclusion:
In conclusion, N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide, or N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicine. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide acts by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has several potential applications in the treatment of various diseases, including glaucoma, cancer, and neurological disorders. Further research is needed to fully understand the potential of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide involves the reaction of 4-methyl-1-piperazinecarboxylic acid with diethyl sulfonamide in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product is then confirmed using various analytical techniques such as HPLC and NMR.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been extensively studied for its potential applications in the field of medicine. One of the major applications of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is in the treatment of glaucoma, a condition that is characterized by increased intraocular pressure. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to be effective in reducing intraocular pressure by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye.
Propiedades
Fórmula molecular |
C14H24N4O2S |
|---|---|
Peso molecular |
312.43 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H24N4O2S/c1-4-18(5-2)21(19,20)13-7-6-8-15-14(13)17-11-9-16(3)10-12-17/h6-8H,4-5,9-12H2,1-3H3 |
Clave InChI |
HRVCPSAASJWJRP-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)


![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)


![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)


